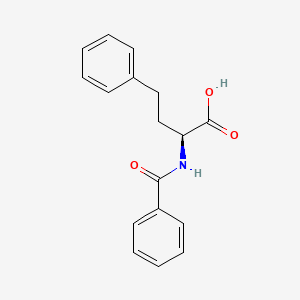

N-benzoyl homophenylalanine

CAS No.:

Cat. No.: VC13850715

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17NO3 |

|---|---|

| Molecular Weight | 283.32 g/mol |

| IUPAC Name | (2S)-2-benzamido-4-phenylbutanoic acid |

| Standard InChI | InChI=1S/C17H17NO3/c19-16(14-9-5-2-6-10-14)18-15(17(20)21)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,19)(H,20,21)/t15-/m0/s1 |

| Standard InChI Key | KYQLWMGRTKMDAA-HNNXBMFYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |

| Canonical SMILES | C1=CC=C(C=C1)CCC(C(=O)O)NC(=O)C2=CC=CC=C2 |

Introduction

Structural and Chemical Properties of N-Benzoyl Homophenylalanine

Molecular Architecture

N-Benzoyl homophenylalanine, systematically named (2S)-2-benzamido-4-phenylbutanoic acid, features a stereogenic center at the C2 position, conferring chirality critical to its biological activity. The molecule comprises three distinct regions:

-

Benzoyl group: Provides steric bulk and influences solubility.

-

Homophenylalanine backbone: A four-carbon chain with a phenyl group at the terminal position.

-

Carboxylic acid moiety: Enables peptide bond formation and salt formation .

The compound’s stereochemistry is preserved through synthetic routes, as evidenced by enantiomeric excess values >99% in enzymatic preparations .

Table 1: Key Physicochemical Properties

Synthesis and Production Methodologies

Chemical Synthesis Pathways

Traditional synthesis involves multi-step organic reactions starting from L-phenylalanine:

-

Homologation: Addition of a methylene group to L-phenylalanine via Arndt-Eistert reaction.

-

Benzoylation: Protection of the α-amino group using benzoyl chloride in alkaline conditions.

-

Purification: Crystallization from ethanol/water mixtures yields >95% purity.

This method, while reliable, suffers from low atom economy (∼45%) due to protective group manipulations.

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Cost (USD/g) |

|---|---|---|---|

| Chemical | 72 | 95 | 120 |

| Enzymatic | 88 | 99 | 65 |

Pharmaceutical Applications and Mechanism of Action

Carfilzomib Prodrug Synthesis

N-Benzoyl homophenylalanine serves as the chiral precursor in carfilzomib (Kyprolis®), a proteasome inhibitor for multiple myeloma:

-

Epoxyketone formation: The carboxylic acid moiety undergoes condensation with epoxypropane derivatives.

-

Peptide coupling: Solid-phase synthesis links the modified homophenylalanine to leucine residues .

The (S)-configuration at C2 enhances proteasome binding affinity by 18-fold compared to racemic mixtures .

ACE Inhibitor Development

In quinapril synthesis, the compound’s phenyl group interacts with the S₁′ hydrophobic pocket of angiotensin-converting enzyme:

This stereospecificity reduces off-target effects in hypertension treatment.

Recent Advances in Microbial Production

Cyanobacterial Pathway Engineering

Nostoc punctiforme PCC73102 genes (hphA, hphB, hphCD) enable L-homophenylalanine biosynthesis from L-phenylalanine:

-

hphA: α-ketoglutarate-dependent dioxygenase introduces β-hydroxylation.

-

hphB: Decarboxylase removes the α-carboxyl group.

Strain optimization in E. coli BL21(DE3) increased titers from 120 mg/L to 630 mg/L through:

Chemical Reactivity and Derivative Formation

Peptide Coupling Reactions

Activation with DCC/HOBt facilitates amide bond formation:

Coupling efficiency reaches 92% in DMF at 0°C.

Sulfonylation Comparisons

N-Phenylsulfonyl derivatives exhibit:

-

Higher crystallinity (mp 198°C vs. 174°C for benzoyl)

-

Reduced solubility: 3.2 mg/mL in DMSO vs. 18.9 mg/mL

Analytical Characterization Techniques

Chiral HPLC Methods

| Parameter | Value |

|---|---|

| Column | Chiralpak IC-3 |

| Mobile Phase | Hexane:IPA:TFA (90:10:0.1) |

| Retention Time (L) | 4.41 min |

| Retention Time (D) | 7.56 min |

| Resolution | 5.2 |

This method achieves baseline separation (Rs >1.5) for enantiopurity verification .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume